molecular formula C9H9F3O2 B8152547 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol

3-Methyl-5-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B8152547
M. Wt: 206.16 g/mol
InChI Key: RQZFJENWMVJWSZ-UHFFFAOYSA-N
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Description

3-Methyl-5-(2,2,2-trifluoroethoxy)phenol is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of 3-methylphenol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the etherification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

3-Methyl-5-(2,2,2-trifluoroethoxy)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The phenolic group can participate in hydrogen bonding and other interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol
  • 3-Methoxy-2-methyl-5-(2,2,2-trifluoroethoxy)phenol
  • 3-Methyl-5-(2,2,2-trifluoroethoxy)-1,2-thiazole-4-sulfonyl chloride

Uniqueness

3-Methyl-5-(2,2,2-trifluoroethoxy)phenol is unique due to the presence of both a methyl group and a trifluoroethoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-5-(2,2,2-trifluoroethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6-2-7(13)4-8(3-6)14-5-9(10,11)12/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZFJENWMVJWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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